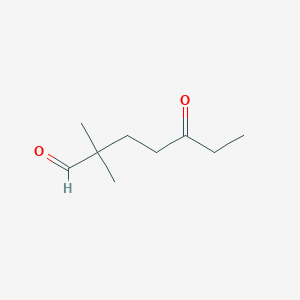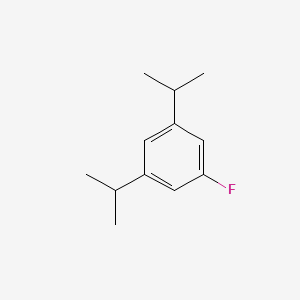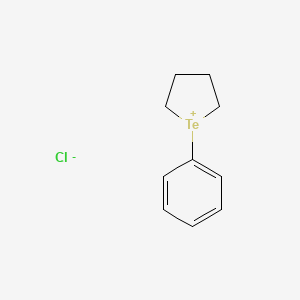
1-Phenyltellurolan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyltellurolan-1-ium chloride is an organotellurium compound with the molecular formula C6H5TeCl. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of tellurium, a relatively rare element, adds to the compound’s distinctiveness and potential utility in specialized applications.
Preparation Methods
The synthesis of 1-phenyltellurolan-1-ium chloride typically involves the reaction of phenyl telluride with a suitable chlorinating agent. One common method is the reaction of phenyl telluride with chlorine gas under controlled conditions. The reaction proceeds as follows:
C6H5TeH+Cl2→C6H5TeCl+HCl
In industrial settings, the production of this compound may involve more scalable methods, such as the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to achieve higher yields and purity.
Chemical Reactions Analysis
1-Phenyltellurolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones. Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reduction reactions can convert the compound back to phenyl telluride. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide (OH-) or alkoxide (RO-), to form different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenyl telluroxide, while reduction with sodium borohydride regenerates phenyl telluride.
Scientific Research Applications
1-Phenyltellurolan-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds. Its unique reactivity makes it valuable for studying tellurium chemistry.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying the biological effects of tellurium compounds.
Medicine: Research into the compound’s potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: In industrial applications, this compound can be used in the synthesis of specialized materials and catalysts.
Mechanism of Action
The mechanism by which 1-phenyltellurolan-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and cellular components. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
1-Phenyltellurolan-1-ium chloride can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride (C6H5Te)2: This compound has two phenyl groups attached to tellurium and exhibits different reactivity and applications.
Phenyl telluride (C6H5TeH): The parent compound of this compound, it is less reactive and used in different synthetic applications.
Tellurophenium chloride (C6H5TeCl): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Properties
CAS No. |
88188-91-4 |
|---|---|
Molecular Formula |
C10H13ClTe |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1-phenyltellurolan-1-ium;chloride |
InChI |
InChI=1S/C10H13Te.ClH/c1-2-6-10(7-3-1)11-8-4-5-9-11;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1 |
InChI Key |
QYVKKZVRPDZCPG-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[Te+](C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


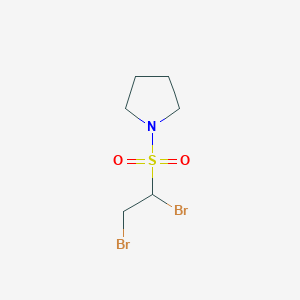
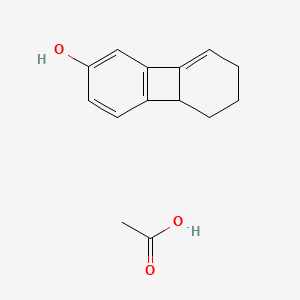
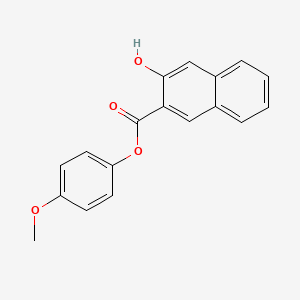
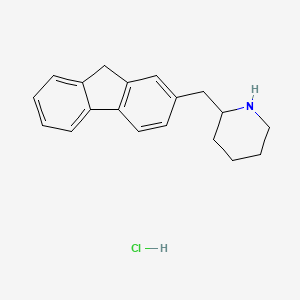
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
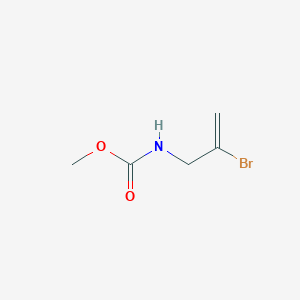

![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)
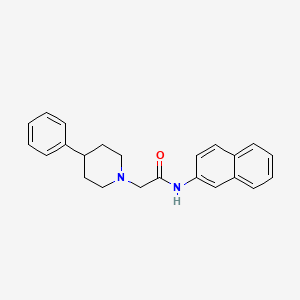
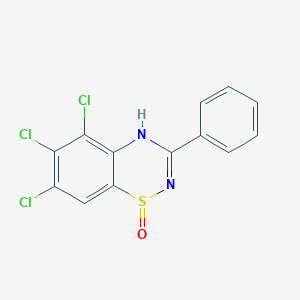
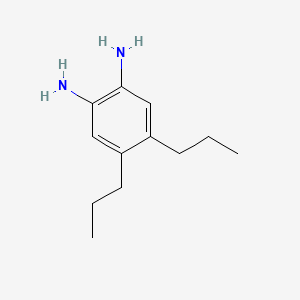
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
